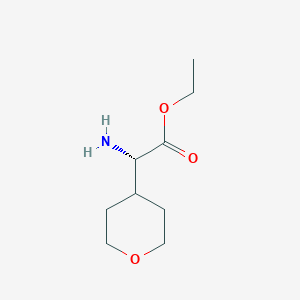

Ethyl 2-amino-2-(oxan-4-YL)acetate

Description

Contextualization within Unnatural α-Amino Acid Derivatives and Heterocyclic Chemistry

The field of unnatural amino acids has expanded dramatically, driven by the desire to create peptides and other molecules with enhanced properties. nih.govsigmaaldrich.com Unnatural amino acids, like Ethyl 2-amino-2-(oxan-4-YL)acetate, are crucial tools for chemists to introduce novel structural and functional diversity into biologically active molecules. nih.gov The incorporation of such residues can lead to peptides with increased metabolic stability, improved receptor binding affinity, and controlled secondary structures. sigmaaldrich.com

The presence of the oxane ring in this compound firmly roots it in heterocyclic chemistry. The tetrahydropyran (B127337) motif is a common feature in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. chemshuttle.com The synthesis of molecules incorporating this ring system is a significant area of research in organic chemistry. nih.govacs.org

A notable method for the synthesis of the core structure of this compound involves the catalytic hydrogenation of a nitro precursor. For instance, the reduction of ethyl 2-(3,6-dihydro-2H-pyran-4-yl)-2-nitroacetate using Raney nickel under hydrogen pressure can yield ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate in almost quantitative amounts. smolecule.com This efficient synthesis highlights the accessibility of this valuable building block for further chemical exploration.

Significance as a Chiral Building Block in Advanced Organic Synthesis

The α-carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers. This chirality is of paramount importance in advanced organic synthesis, particularly in the construction of stereochemically defined molecules. The use of enantiomerically pure building blocks is essential for the synthesis of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.

The tetrahydropyran ring in this compound introduces significant conformational constraint. nih.govbeilstein-journals.org Unlike the flexible side chains of many natural amino acids, the rigid chair-like conformation of the oxane ring restricts the rotational freedom around the Cα-Cβ bond. This conformational rigidity is a powerful tool for chemists to control the three-dimensional structure of peptides and other macromolecules. beilstein-journals.orguni-regensburg.de By incorporating such constrained amino acids, researchers can induce specific secondary structures, such as β-turns or helices, which are often crucial for biological activity. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-2-(oxan-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-2-13-9(11)8(10)7-3-5-12-6-4-7/h7-8H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQUOJITDLECBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Ethyl 2 Amino 2 Oxan 4 Yl Acetate

Functionalization at the Alpha-Carbon Center

The α-carbon of Ethyl 2-amino-2-(oxan-4-YL)acetate, being adjacent to both the amino and the ester groups, is activated for various functionalization reactions.

Given that the α-carbon is a stereocenter, stereoselective reactions are of significant interest. While the starting material is often racemic, chiral resolutions or asymmetric syntheses can provide enantiomerically pure forms, which can then undergo stereoselective derivatizations.

One common approach is the stereoselective N-alkylation of the primary amino group. Ruthenium-catalyzed N-alkylation of α-amino acid esters with alcohols has been shown to proceed with high retention of stereochemistry. d-nb.info This "borrowing hydrogen" methodology avoids the need for pre-activation of the alcohol and generates water as the only byproduct.

Another important class of stereoselective reactions involves the formation of new bonds at the α-carbon. For example, the Mannich reaction of benzophenone (B1666685) imines of glycine (B1666218) esters with N-sulfonyl α-chloroaldimines has been used to synthesize γ-chloro-α,β-diamino ester derivatives with moderate diastereoselectivity.

The α-proton of the ester can be removed by a strong base to form an enolate, which can then react with various electrophiles to form new carbon-carbon bonds. However, the presence of the adjacent amino group can complicate this reactivity. Protection of the amino group is typically required.

Once the amino group is protected (e.g., as an N-Boc or N-Cbz derivative), the resulting N-protected α-amino ester can undergo a variety of C-C bond-forming reactions. For example, the enolate can be alkylated with alkyl halides. The Claisen condensation, a dimerization of two esters, is another fundamental C-C bond-forming reaction, though it would require careful control for a substrate like this compound to avoid self-condensation in an uncontrolled manner. organic-chemistry.org Ruthenium-catalyzed Alder ene reactions have also been employed for C-C bond formation at the α-carbon of γ-amido-α,β-alkynoate esters. ontosight.ai

Transformations Involving the Oxane Ring

The tetrahydropyran (B127337) (oxane) ring is generally stable but can undergo specific transformations, particularly those that involve the ether oxygen or adjacent positions.

Ring-opening reactions of the tetrahydropyran ring can be achieved under certain conditions, often requiring Lewis or Brønsted acid catalysis. For instance, aryl-substituted tetrahydropyrans have been shown to undergo nickel-catalyzed Kumada-type coupling with Grignard reagents, leading to stereospecific ring-opening and the formation of acyclic alcohols. escholarship.org Intramolecular oxetane (B1205548) ring-opening reactions have also been utilized to form substituted tetrahydropyran rings. acs.orgresearchgate.net

While direct functionalization of the oxane ring of this compound is not widely reported, transformations of the ring are conceivable. For example, oxidation at the carbons adjacent to the ring oxygen could occur under specific conditions. Additionally, if the oxane ring were to contain unsaturation or other functional groups, a wider range of transformations would be possible, as seen in the synthesis of complex natural products containing tetrahydropyran moieties. nih.gov

Ring Functionalization and Substitution Reactions

The chemical reactivity of this compound allows for a variety of transformations at both the amino acid portion and the oxane ring. While the amino and ester groups undergo predictable reactions, functionalization of the saturated oxane ring presents a more complex challenge.

Reactions at the Amino and Ester Groups:

The primary amino group and the ethyl ester are the most accessible sites for substitution and transformation.

N-Acylation and Amide Bond Formation: The amino group readily undergoes acylation reactions with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives. This reaction is fundamental in peptide synthesis, where the amino acid can be coupled with other amino acids or peptide fragments. The formation of an amide bond is a common transformation. youtube.com For instance, coupling with a carboxylic acid, often activated by a coupling reagent like DCC (dicyclohexylcarbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), would yield a new amide. organic-chemistry.org

Ester Hydrolysis and Transesterification: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, tetrahydropyran-4-ylglycine. Alternatively, transesterification with a different alcohol can be achieved, typically under acid catalysis, to produce other esters of this amino acid.

The following table summarizes common reactions at the amino and ester functionalities.

| Reaction Type | Reagent/Condition | Product Type |

| N-Acylation | Acid Chloride, Anhydride | N-Acyl amino ester |

| Amide Coupling | Carboxylic Acid, Coupling Agent | Peptide/Amide |

| Ester Hydrolysis | Acid or Base (e.g., NaOH, HCl) | Carboxylic Acid |

| Transesterification | Alcohol, Acid Catalyst | Different Ester |

Functionalization of the Oxane Ring:

Direct functionalization of the saturated tetrahydropyran ring is less straightforward than reactions at the amino acid moiety due to the general inertness of C-H bonds. However, strategies for the synthesis of substituted tetrahydropyrans can be applied to create analogues or precursors of this compound with functionality on the ring.

Synthesis of Substituted Precursors: One of the most effective ways to achieve a functionalized oxane ring is to start with an already substituted precursor. For example, the synthesis of various substituted tetrahydropyran-4-ones has been reported through methods like the Maitland-Japp reaction or Prins cyclizations. rsc.orgresearchgate.net These keto-functionalized tetrahydropyrans could then, in principle, be converted to the corresponding amino acid.

Radical Cyclizations: Intramolecular radical cyclizations of β-alkoxyacrylates are a known method for the stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans. nih.gov This approach could be adapted to introduce substituents on the oxane ring before the introduction of the amino acid functionality at the 4-position.

Intramolecular Oxa-Michael Reaction: The intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system is a useful method for synthesizing tetrahydropyran derivatives. nih.gov This strategy allows for the formation of the ring with potential for further functionalization.

Conformational Effects on Chemical Reactivity

The three-dimensional shape of this compound, particularly the conformation of the oxane ring, plays a crucial role in its chemical reactivity.

Conformational Preferences:

The tetrahydropyran ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement. researchgate.net In this conformation, substituents can occupy either an axial or an equatorial position. For a 4-substituted oxane like this compound, the bulky ethyl aminoacetate group (-CH(NH2)COOEt) will strongly prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions) with the axial hydrogens at the C2 and C6 positions of the ring.

This preference for the equatorial conformation has significant implications for the molecule's reactivity.

Steric Accessibility: The equatorial positioning of the amino acid side chain means that the amino and ester groups are more sterically accessible to incoming reagents compared to if they were in the more hindered axial position. This facilitates reactions such as N-acylation and ester hydrolysis.

Influence on Ring Reactivity: The conformation of the ring also influences the reactivity of the ring itself. For any potential reactions involving the C-H bonds of the oxane ring, the reactivity of axial versus equatorial hydrogens can differ. For example, in radical abstraction reactions, axial C-H bonds are often more reactive.

Stereoselectivity in Reactions: If a reaction were to create a new stereocenter on the oxane ring, the existing stereocenter at the alpha-carbon of the amino acid and the conformational bias of the ring would likely direct the stereochemical outcome of the reaction. For instance, the addition of a nucleophile to a carbonyl group introduced at the 2- or 3-position of the ring would be influenced by the large equatorial substituent at the 4-position, likely leading to a preferred diastereomer. Studies on substituted tetrahydropyran-4-ones have shown that nucleophilic additions often proceed with high diastereoselectivity, which can be attributed to the chair-like transition state. nih.gov

The following table outlines the key conformational features and their impact on reactivity.

| Conformational Feature | Description | Impact on Reactivity |

| Ring Conformation | The oxane ring exists predominantly in a chair conformation. | Provides a stable and predictable molecular framework. |

| Substituent Position | The -CH(NH2)COOEt group at C4 strongly favors the equatorial position. | Enhances steric accessibility of the amino and ester groups. Minimizes steric hindrance, leading to a more stable ground state. |

| Stereocontrol | The fixed equatorial conformation and the existing chiral center can direct the stereochemical outcome of new bond formations on the ring. | Allows for potential diastereoselective functionalization of the oxane ring. |

Stereochemical Characterization and Structural Elucidation of Ethyl 2 Amino 2 Oxan 4 Yl Acetate

Determination of Absolute and Relative Stereochemistry

The core structure of ethyl 2-amino-2-(oxan-4-yl)acetate contains a chiral center at the alpha-carbon of the amino acid moiety. The presence of this stereocenter means the compound can exist as a pair of enantiomers, (R)-ethyl 2-amino-2-(oxan-4-yl)acetate and (S)-ethyl 2-amino-2-(oxan-4-yl)acetate. The determination of the absolute configuration of this stereocenter is a critical aspect of its characterization.

Conformational Analysis of the Oxane Ring and Ester Linkage

The six-membered oxane ring in this compound typically adopts a chair conformation to minimize steric strain. This chair form can exist in two rapidly interconverting conformations. The substituent at the C-4 position can occupy either an axial or an equatorial position. The preferred conformation is generally the one where the bulky substituent is in the more stable equatorial position to avoid 1,3-diaxial interactions.

The conformational flexibility also extends to the ester linkage. Rotation around the C-C and C-O single bonds of the ethyl ester group allows for different spatial orientations of the carbonyl group and the ethyl chain. These conformational preferences can be influenced by intramolecular interactions, such as hydrogen bonding, and by the surrounding environment.

Advanced Spectroscopic Characterization Techniques

A combination of advanced spectroscopic techniques is employed to fully elucidate the structure and stereochemistry of this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. One-dimensional NMR (¹H and ¹³C) provides initial information about the chemical environment of the protons and carbons in the molecule.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between adjacent protons and between protons and their directly attached carbons, respectively. This helps in assigning the complex NMR signals of the oxane ring and the side chain.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for conformational analysis. It provides information about the spatial proximity of protons. For instance, correlations observed in a NOESY spectrum can help determine the relative orientation of the aminoacetate substituent with respect to the protons on the oxane ring, thereby confirming its axial or equatorial preference.

Table 1: Predicted Spectroscopic Data

| Technique | Data |

|---|---|

| Molecular Formula | C₉H₁₇NO₃ chemshuttle.com |

| Molecular Weight | 187.24 g/mol chemshuttle.com |

| ¹H NMR | Spectral data would show characteristic shifts for the ethyl group (triplet and quartet), the alpha-proton of the amino acid, and the protons of the oxane ring. |

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netebi.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

This technique can unambiguously establish the absolute configuration of chiral centers (if a suitable heavy atom is present or by using anomalous dispersion) and provide precise bond lengths, bond angles, and torsion angles. researchgate.netebi.ac.uk This information is invaluable for confirming the chair conformation of the oxane ring and the spatial arrangement of the aminoacetate substituent.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are essential for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules will exhibit a characteristic CD spectrum, which can be used to determine the absolute configuration of stereocenters by comparing the experimental spectrum with theoretical calculations or with the spectra of known compounds. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of this compound.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), involve the fragmentation of the parent ion and analysis of the resulting fragment ions. The fragmentation pattern is often characteristic of the molecule's structure and can be used to confirm the connectivity of the oxane ring and the aminoacetate side chain.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-ethyl 2-amino-2-(oxan-4-yl)acetate |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is an indispensable analytical technique for the elucidation of molecular structures by identifying the functional groups present. This method relies on the principle that chemical bonds and functional groups vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. For this compound, this technique provides definitive evidence for its key structural features: the primary amine, the ester group, and the saturated oxane ring.

The analysis of the vibrational spectrum allows for the unambiguous identification of the compound's constituent parts. The primary amine group (–NH₂) is characterized by a pair of medium-intensity stretching vibrations in the region of 3400-3300 cm⁻¹ and a bending vibration around 1650-1580 cm⁻¹. The ester functional group (–COOC₂H₅) is readily identified by its intense carbonyl (C=O) stretching absorption, which is one of the most prominent features in the IR spectrum, typically appearing in the 1750-1735 cm⁻¹ range. libretexts.org Furthermore, the C–O stretching vibrations of the ester group contribute to signals in the fingerprint region, generally between 1300 and 1000 cm⁻¹. For ethyl acetate (B1210297) specifically, a strong C-O bond stretch is noted around 1232 cm⁻¹. libretexts.org

The presence of the oxane (tetrahydropyran) ring is confirmed by the characteristic C–O–C stretching of the saturated ether linkage. This typically produces a strong absorption band in the 1150-1070 cm⁻¹ region of the fingerprint region. libretexts.org Complementing these key signals are the absorptions corresponding to C–H bond vibrations. The sp³-hybridized carbon atoms of the ethyl group and the oxane ring give rise to stretching vibrations just below 3000 cm⁻¹ and various bending vibrations between 1470 and 1365 cm⁻¹.

The collective presence of these distinct absorption bands at their expected frequencies provides a detailed and confirmatory vibrational signature for the molecular structure of this compound.

Detailed Research Findings

The table below summarizes the expected characteristic vibrational frequencies for this compound based on established group frequency data.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400–3300 | N–H Asymmetric & Symmetric Stretch | Primary Amine | Medium |

| 2980–2850 | C–H Stretch | Alkyl (Oxane and Ethyl) | Medium to Strong |

| 1750–1735 | C=O Stretch | Ester | Strong, Sharp |

| 1650–1580 | N–H Bend (Scissoring) | Primary Amine | Medium to Variable |

| 1470–1365 | C–H Bend | Alkyl (Oxane and Ethyl) | Variable |

| 1300–1200 | C–O Stretch (Ester) | Ester | Strong |

| 1150–1070 | C–O–C Asymmetric Stretch | Ether (Oxane Ring) | Strong |

Despite a comprehensive search of available scientific literature, no specific applications of the chemical compound "this compound" were found within the requested contexts of peptidomimetic scaffolds, synthesis of pharmacologically relevant heterocycles, natural product synthesis, advanced organic materials, or combinatorial library synthesis.

The search results yielded general information on the broader topics outlined, such as the synthesis of various heterocyclic compounds and the principles of peptidomimetic design. However, none of the retrieved documents specifically mentioned or detailed the use of "this compound" as a synthetic intermediate or building block in these areas.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the specified chemical compound. The lack of available research and data directly linking "this compound" to the requested applications prevents the generation of the required content.

Theoretical and Computational Studies of Ethyl 2 Amino 2 Oxan 4 Yl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are used to determine the electronic structure and energy of a molecule. These calculations are crucial for predicting reactivity, spectroscopic properties, and various other molecular attributes.

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. It is favored for its balance of accuracy and computational efficiency. A DFT analysis of Ethyl 2-amino-2-(oxan-4-YL)acetate would involve calculating the electron density to determine the molecule's ground-state energy, geometry, and distribution of electrons.

From these calculations, key descriptors of reactivity can be derived, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help predict how the molecule will behave in a chemical reaction—for instance, identifying which sites are most susceptible to electrophilic or nucleophilic attack. For this molecule, DFT would likely show a concentration of electron density around the oxygen and nitrogen atoms, indicating their nucleophilic character.

Table 1: Predicted Reactivity Descriptors (Illustrative) This table illustrates the type of data that would be generated from a DFT study. Specific values for this compound are not available in the cited literature.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron. | Indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (A) | The energy released when an electron is added. | Indicates the molecule's ability to act as an electron acceptor. |

| Electronegativity (χ) | The tendency of the molecule to attract electrons. | A global measure of reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value suggests greater stability. |

| Chemical Softness (S) | The reciprocal of hardness. | A higher value suggests greater reactivity. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept within DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmaterialsciencejournal.org

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the HOMO would likely be localized on the amino group and the non-bonding electrons of the ester and ether oxygen atoms, as these are the most electron-rich areas. The LUMO would likely be centered on the carbonyl group (C=O) of the ester, which is the most electron-deficient and serves as a good electron acceptor. materialsciencejournal.org

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis (Illustrative) This table illustrates the type of data that would be generated from an FMO analysis. Specific values for this compound are not available in the cited literature.

| Parameter | Description | Predicted Location on this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Primarily on the nitrogen of the amino group and oxygen atoms. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Primarily on the antibonding π* orbital of the carbonyl group. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Determines chemical reactivity and kinetic stability. |

A Molecular Electrostatic Potential (MEP) surface map is a visual tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MEP analysis would visualize the electron-rich character of the carbonyl oxygen and the nitrogen atom (appearing as red or yellow), highlighting them as primary sites for hydrogen bonding. Conversely, the hydrogen atoms of the amino group (NH2) would appear as blue, indicating their role as hydrogen bond donors.

Molecular Mechanics and Dynamics Simulations for Conformational Stability

Unlike quantum mechanics, which focuses on electrons, molecular mechanics (MM) uses classical physics to model the potential energy of a molecule based on the positions of its atoms. This approach is much faster, making it suitable for studying large systems and dynamic processes.

Molecular dynamics (MD) simulations use MM force fields to simulate the movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations would be essential to explore its conformational landscape—the various shapes it can adopt due to bond rotations. samipubco.com These simulations can identify the most stable (lowest energy) conformations and the energy barriers between them, providing crucial information about the molecule's preferred shape in different environments (e.g., in a solvent or interacting with a biological target). The stability of protein-ligand complexes during simulation can be assessed through these methods. nih.gov

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as the electron distribution of all other molecules.

By mapping properties like normalized contact distance (d_norm) onto this surface, specific intermolecular contacts can be identified and analyzed. Red spots on the d_norm map indicate close contacts, such as strong hydrogen bonds. A "fingerprint plot" can then be generated, which summarizes all the intermolecular contacts and breaks them down by type (e.g., H···H, O···H, N···H), providing a percentage contribution for each. For this compound, this analysis would quantify the importance of hydrogen bonds involving the amino and ester groups in its crystal packing.

Table 3: Hirshfeld Surface Interaction Contributions (Illustrative) This table illustrates the type of data that would be generated from a Hirshfeld surface analysis. Specific data for this compound is not available in the cited literature.

| Interaction Type | Description | Expected Contribution |

|---|---|---|

| H···H | Interactions between hydrogen atoms. | Typically the largest contributor due to the abundance of H atoms. |

| O···H / H···O | Hydrogen bonds involving oxygen. | Significant due to the ester and ether oxygens acting as acceptors. |

| N···H / H···N | Hydrogen bonds involving nitrogen. | Significant due to the amino group acting as both donor and acceptor. |

| C···H / H···C | Weaker C-H···π or van der Waals interactions. | Moderate contribution to overall packing stability. |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results.

NMR Spectroscopy: DFT calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. By calculating the magnetic shielding around each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. This is highly useful for assigning peaks in an experimental spectrum and confirming the molecule's structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis) of a molecule. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This analysis relies heavily on the HOMO-LUMO transition energies. nih.gov

Computational Design of Novel Derivatives and Reaction Pathways

The computational design of novel derivatives of this compound and the theoretical exploration of its reaction pathways represent a key area in modern medicinal chemistry. These in silico methods allow for the rational design of new chemical entities with potentially improved pharmacological profiles and the optimization of synthetic routes, thereby accelerating the drug discovery process. frontiersin.org

Design of Novel Derivatives

The core structure of this compound, featuring a tetrahydropyran (B127337) ring, offers a versatile scaffold for modification. nih.gov Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are instrumental in designing novel derivatives with enhanced biological activity.

Molecular Docking and Structure-Based Design:

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mjpms.in In the context of drug design, this involves docking potential derivatives of a lead compound, like this compound, into the active site of a biological target. For instance, if the target is an enzyme, derivatives can be designed to form stronger interactions with key amino acid residues in the active site. nih.govactanaturae.ru The tetrahydropyran ring of this compound is a key feature that can be exploited for improved binding. nih.gov For example, modifications to the tetrahydropyran ring could enhance interactions within a hydrophobic pocket of a target protein. nih.govnih.gov

Illustrative Example of Derivative Design: Starting with the this compound scaffold, novel derivatives can be generated by introducing various substituents. The potential of these derivatives can then be evaluated computationally. For example, a series of amide derivatives could be designed by replacing the ethyl ester with different amine groups. Molecular docking studies could then predict the binding affinity of these new compounds to a specific target.

QSAR and Ligand-Based Design:

When the three-dimensional structure of the biological target is unknown, ligand-based design methods such as QSAR can be employed. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. By analyzing the physicochemical properties of a series of known active compounds, a predictive model can be built to design new, more potent derivatives.

Hypothetical QSAR Study: A hypothetical QSAR study for derivatives of this compound might involve synthesizing a small library of compounds with variations in lipophilicity, electronic properties, and steric parameters. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed to guide the design of further derivatives with optimized properties.

A summary of computationally designed derivatives and their predicted properties is presented in Table 1.

Table 1: Computationally Designed Derivatives of this compound and Their Predicted Properties (Illustrative)

| Derivative | Modification | Predicted Docking Score (kcal/mol) | Predicted ADMET Profile |

|---|---|---|---|

| Parent Compound | This compound | -7.5 | Favorable |

| Derivative 1 | Replacement of ethyl ester with a methylamide group | -8.2 | Favorable, improved solubility |

| Derivative 2 | Addition of a hydroxyl group to the tetrahydropyran ring | -8.5 | Favorable, potential for new hydrogen bond interactions |

| Derivative 3 | Substitution of the amino group with a guanidino group | -9.1 | Potentially improved binding, may affect cell permeability |

Reaction Pathway Analysis

Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. mdpi.com These methods can be used to model the synthetic pathways for this compound and its derivatives, providing insights into reaction feasibility, and helping to optimize reaction conditions.

Modeling Synthetic Routes:

The synthesis of α-amino acid esters can be complex, and computational chemistry offers a way to explore different synthetic strategies before committing to laboratory work. scispace.com For example, the esterification of the parent amino acid, 2-amino-2-(oxan-4-YL)acetic acid, can be modeled to determine the most efficient catalyst and reaction conditions.

Investigating Reaction Mechanisms:

DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net This allows for a detailed understanding of the reaction mechanism at the molecular level. For instance, the mechanism of the key bond-forming reactions in the synthesis of the tetrahydropyran ring or the introduction of the amino group can be elucidated. researchgate.net

An illustrative reaction coordinate diagram for a key synthetic step is shown in Figure 1.

Figure 1: Illustrative Reaction Coordinate Diagram for a Hypothetical Synthetic Step

This diagram would typically show the relative energies of the reactants, transition states, intermediates, and products for a specific reaction in the synthesis of this compound.

A summary of calculated activation energies for key reaction steps is presented in Table 2.

Table 2: Calculated Activation Energies for Key Reaction Steps in the Synthesis of this compound (Illustrative)

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Esterification | DFT (B3LYP/6-31G*) | 15.2 |

| Amine Introduction | DFT (B3LYP/6-31G*) | 22.5 |

| Tetrahydropyran Ring Formation | DFT (B3LYP/6-31G*) | 18.7 |

By combining the computational design of novel derivatives with the theoretical analysis of reaction pathways, researchers can significantly streamline the development of new drug candidates based on the this compound scaffold. mdpi.comsemanticscholar.org

Future Research Directions and Perspectives

Development of Highly Efficient and Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure amino acids is a cornerstone of modern medicinal chemistry. Future research will likely focus on developing more efficient and highly stereoselective methods for producing Ethyl 2-amino-2-(oxan-4-YL)acetate.

Current synthetic strategies often involve multi-step processes. A key area for development is the use of asymmetric catalysis to establish the chiral center at the α-carbon in a single, efficient step. royalsocietypublishing.org This could involve the use of novel chiral catalysts, including transition metal complexes or organocatalysts, for reactions such as the asymmetric hydrophosphinylation of imines. mdpi.com The development of stereoselective methods is crucial, as the biological activity of resulting therapeutic agents often depends on a specific stereoisomer. beilstein-journals.org

Furthermore, chemoenzymatic methods present a promising avenue. nih.gov Combining enzymatic transamination with chemical reduction in a one-pot cascade could offer a highly selective and environmentally friendly route to the desired amino acid. nih.gov Research into identifying or engineering specific enzymes, such as aminotransferases, that can act on sterically demanding substrates like the oxane-containing precursor will be critical. nih.gov

Table 1: Comparison of Potential Stereoselective Synthetic Strategies

| Methodology | Potential Advantages | Key Research Challenges |

| Asymmetric Catalysis | High enantioselectivity, potential for scalability. royalsocietypublishing.org | Catalyst design, substrate scope, removal of metal residues. |

| Chiral Auxiliaries | Well-established, predictable stereochemical outcome. | Additional synthetic steps for attachment and removal, atom economy. |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, green approach. nih.gov | Enzyme discovery and engineering, substrate specificity, operational stability. nih.gov |

| Photoredox Catalysis | Mild reaction conditions, access to novel bond formations. mdpi.comchemrxiv.org | Control of stereoselectivity, scalability of photochemical reactions. |

Exploration of Novel Transformations and Derivatizations

The functional groups of this compound—the primary amine, the ethyl ester, and the oxane ring—provide multiple handles for chemical modification. Future research will undoubtedly explore novel transformations to expand the library of accessible derivatives.

The amino group can be acylated, alkylated, or used as a nucleophile in the construction of larger, more complex heterocyclic systems. researchgate.net Similarly, the ester can be hydrolyzed, reduced to an alcohol, or converted to an amide, providing access to a wide range of functionalized analogs. These derivatizations are essential for creating diverse molecular scaffolds for drug discovery programs. whiterose.ac.uk

The oxane ring itself, while generally stable, could be a target for C-H functionalization, a rapidly advancing field in organic synthesis. mdpi.com This would allow for the introduction of substituents directly onto the saturated ring, adding another layer of structural diversity.

Advanced Applications in Medicinal Chemistry (focus on chemical synthesis, not biological activity)

The true value of this compound lies in its application as a synthon for more complex, medicinally relevant molecules. The oxane motif is increasingly recognized as a beneficial structural element in drug design.

This compound serves as a key building block for constructing larger molecules, particularly in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are known to have kinase inhibitory activity. nih.govmdpi.com For example, the amino group of the title compound can be used to form an amide bond or act as a nucleophile in the synthesis of complex heterocyclic cores. nih.gov Its incorporation can lead to compounds with unique three-dimensional shapes, which is a critical factor for achieving high target affinity and specificity in drug candidates. whiterose.ac.uk

Future work will focus on integrating this building block into combinatorial libraries and fragment-based drug discovery campaigns to generate novel lead compounds. Its use as a non-canonical amino acid in peptide synthesis is another promising area, potentially leading to peptide mimetics with enhanced stability and novel structural features. unimi.it

Automation and High-Throughput Synthesis Methodologies

To accelerate drug discovery, the synthesis of compound libraries needs to be rapid and efficient. Applying automated and high-throughput synthesis technologies to this compound and its derivatives is a critical future direction.

Automated parallel peptide synthesizers and flow chemistry platforms can be adapted for the production of libraries based on this scaffold. xtalks.commit.edu Flow chemistry, in particular, offers advantages in terms of reaction control, safety, and scalability. drugtargetreview.com Developing robust flow-based protocols for the synthesis and derivatization of this compound would enable the rapid generation of hundreds or thousands of analogs for biological screening. xtalks.com This approach is especially powerful when combined with automated purification systems to handle the downstream processing of these large compound libraries. xtalks.com

Green Chemistry and Sustainable Production of the Compound

As with all chemical manufacturing, there is a strong impetus to develop greener and more sustainable processes. Future research on this compound will increasingly incorporate the principles of green chemistry.

This includes the use of environmentally benign solvents (like water or deep eutectic solvents), the development of catalytic reactions to replace stoichiometric reagents, and the improvement of atom economy. researchgate.net Biocatalysis, as mentioned earlier, is a key green technology that can be applied to the synthesis of this compound. royalsocietypublishing.org Mechanochemical methods, which use mechanical force to drive reactions, often in the absence of solvents, also represent a promising green alternative for certain synthetic steps. unimi.it The goal is to develop production methods that are not only efficient and cost-effective but also minimize environmental impact.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 2-amino-2-(oxan-4-yl)acetate, and how can reaction conditions be optimized to minimize side products?

The synthesis typically involves nucleophilic substitution or condensation reactions. For instance, coupling oxan-4-ylacetic acid derivatives with ethyl glycinate under carbodiimide-mediated conditions (e.g., EDC/HOBt) can yield the target compound. Optimization includes:

- Temperature control : Maintaining 0–5°C during coupling to reduce racemization.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography.

- Byproduct analysis : TLC or LC-MS monitoring helps identify hydrolyzed intermediates (e.g., free carboxylic acid), which can be mitigated by anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR :

- ¹H NMR : Look for the oxan-4-yl proton multiplet (δ 3.5–4.0 ppm) and ester methylene triplet (δ 4.1–4.3 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~170 ppm, while the oxan-4-yl carbons resonate at 60–70 ppm.

- IR : Ester C=O stretch (~1740 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 201.1 (C₉H₁₇NO₃). Cross-validate with HRMS for isotopic patterns .

Q. How does the oxan-4-yl substituent influence the compound’s stability under hydrolytic conditions, and what are the primary degradation products?

The oxan-4-yl group’s electron-donating effects stabilize the ester against hydrolysis compared to linear alkyl chains. However, under acidic or alkaline conditions:

- Acidic hydrolysis : Yields 2-amino-2-(oxan-4-yl)acetic acid and ethanol.

- Alkaline hydrolysis : Forms the corresponding carboxylate salt.

Degradation kinetics can be studied via pH-dependent HPLC assays, with half-life calculations at 25°C .

Advanced Research Questions

Q. What crystallographic challenges arise when determining the crystal structure of this compound, and how can SHELXL/SHELXT resolve data contradictions?

- Challenges : Disorder in the oxan-4-yl ring or ester group, twinning in polar space groups (e.g., P2₁).

- Solutions :

- Use SHELXT for initial phase determination via dual-space algorithms, especially with high-resolution data (≤1.0 Å).

- In SHELXL , apply restraints for bond lengths/angles in disordered regions and refine anisotropic displacement parameters.

- Validate with Rint (<5%) and check for residual electron density peaks post-refinement .

Q. How does the biological activity of this compound compare to its halogen-substituted analogs, and what structural factors drive these differences?

- Comparative SAR :

- Chloro/Bromo analogs : Enhanced lipophilicity increases membrane permeability but may reduce solubility (e.g., Ethyl 2-amino-2-(4-bromophenyl)acetate).

- Oxan-4-yl group : The ether oxygen enables hydrogen bonding with targets (e.g., enzymes like aminopeptidases), improving selectivity.

- Methodology :

- Perform in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate with computed logP/logD values (ChemAxon or MOE).

- Molecular docking (AutoDock Vina) can visualize interactions with active-site residues .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in antimicrobial studies?

- Target identification : Use affinity chromatography with immobilized derivatives to pull down binding proteins.

- Metabolic profiling : LC-MS-based metabolomics to track changes in bacterial pathways (e.g., folate biosynthesis).

- Resistance studies : Serial passage assays under sub-MIC conditions to identify mutations (via whole-genome sequencing) in target genes .

Q. How can researchers address discrepancies in reported synthetic yields or purity across studies?

- Contradiction analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.